molecular formula C13H9BrN2O3S B11966144 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide CAS No. 60199-38-4

4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide

Cat. No.: B11966144
CAS No.: 60199-38-4
M. Wt: 353.19 g/mol
InChI Key: ZPIMQCZMZVYVHA-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide is an organic compound characterized by the presence of bromine, nitro, and phenylsulfanyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide typically involves the following steps:

    Bromination: The addition of a bromine atom to the benzene ring, usually achieved through the use of bromine or a bromine source like N-bromosuccinimide.

    Thioether Formation: The formation of a phenylsulfanyl group by reacting a thiol with a halogenated aromatic compound.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with an amine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The phenylsulfanyl group can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 4-Amino-N-(4-nitro-phenylsulfanyl)-benzamide.

    Reduction: 4-Bromo-N-(4-aminophenylsulfanyl)-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and phenylsulfanyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

    4-Bromo-N-(4-nitrophenyl)-benzamide: Lacks the phenylsulfanyl group, which may affect its reactivity and biological activity.

    4-Nitro-N-(4-bromophenylsulfanyl)-benzamide: The positions of the bromine and nitro groups are reversed, potentially altering its chemical properties and applications.

Uniqueness: 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide is unique due to the combination of bromine, nitro, and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

60199-38-4

Molecular Formula

C13H9BrN2O3S

Molecular Weight

353.19 g/mol

IUPAC Name

4-bromo-N-(4-nitrophenyl)sulfanylbenzamide

InChI

InChI=1S/C13H9BrN2O3S/c14-10-3-1-9(2-4-10)13(17)15-20-12-7-5-11(6-8-12)16(18)19/h1-8H,(H,15,17)

InChI Key

ZPIMQCZMZVYVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NSC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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